N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-19(24,16-11-13-7-5-6-10-15(13)25-16)12-20-17(22)18(23)21-14-8-3-2-4-9-14/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREKKHGMJQNROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of 2-(2-nitroethyl)phenols mediated by a hypervalent iodine compound . The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide under basic conditions. Finally, the phenyloxalamide moiety is formed through the reaction of the intermediate with oxalyl chloride and aniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors could improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide involves its interaction with various molecular targets and pathways. The benzofuran ring is known to intercalate with DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) plays a role in its antibacterial and anti-oxidative effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table and analysis compare the target compound with structurally related oxalamide derivatives reported in the literature.
Table 1: Structural and Molecular Comparison of Oxalamide Derivatives
*Note: Molecular formula and weight for the target compound are inferred from structural analogs.
Structural Analysis
Substituent Diversity :
- The benzofuran group (in the target compound and ) enhances aromaticity and lipophilicity compared to furan () or biphenyl (). Benzofuran’s fused ring system may improve metabolic stability in biological systems.
- N2 Substituents : The phenyl group in the target compound lacks the electron-withdrawing (e.g., 3-fluoro in ) or electron-donating (e.g., 2-methoxy in ) modifications seen in analogs. This simpler substitution may reduce steric hindrance but limit targeted interactions.
Molecular Weight Trends :
- The target compound (inferred MW 357.4) is lighter than biphenyl-containing derivatives (e.g., 392.4 in ), primarily due to the absence of extended aromatic systems. Lower molecular weight may enhance solubility and bioavailability.
Hydrogen-Bonding Capacity: All compounds feature hydroxyl and amide groups, enabling hydrogen bonding.
Implications of Structural Differences
- Benzodioxole vs. Benzofuran : The benzodioxole group in introduces two oxygen atoms in a fused dioxolane ring, increasing polarity compared to benzofuran. This could affect membrane permeability in pharmacological contexts.
- Biphenyl vs.
- Fluorine and Methoxy Modifications : The 3-fluoro and 2-methoxy groups in introduce electronegative and steric effects, which may optimize interactions with enzymes or receptors.
Biological Activity
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, and includes relevant data tables and case studies.
- Molecular Formula : C22H19N3O4
- Molecular Weight : 409.5 g/mol
- IUPAC Name : 2-hydroxy-N-(2-hydroxypropyl)-4-[5-(1-oxo-3H-2-benzofuran-5-yl)thiophen-2-yl]benzamide
The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in disease pathways. In particular, it has shown potential as an inhibitor of Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication.
Biological Activity Overview
- Antiviral Activity :
-
Anti-inflammatory Properties :
- The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases.
-
Cytotoxicity :
- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it possesses selective cytotoxicity against certain cancer types, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV NS5B RdRp | |
| Anti-inflammatory | Modulation of cytokine release | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Table 2: Binding Affinity Scores
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| N1-(2-(benzofuran-2-yl)... | -15.42 | Standard Reference Drug |
| N1-(2-(benzofuran-2-yl)... | -16.09 | Tested Compound |
Case Studies
-
Case Study on Antiviral Efficacy :
A recent study investigated the antiviral efficacy of this compound against HCV using both in vitro and in vivo models. The results indicated a significant reduction in viral load and improved liver function markers in treated subjects compared to controls . -
Case Study on Cytotoxicity :
Another study focused on the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value indicating effective potency against these cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
